![molecular formula C3H6NO5S- B10772734 2-Amino-3-sulfopropanoate](/img/structure/B10772734.png)
2-Amino-3-sulfopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-cysteate: is a naturally occurring amino acid derivative, specifically a beta-sulfoalanine. It is characterized by a C-terminal sulfonic acid group. This compound was first discovered in wool and is known to be involved in various biological processes, including the metabolism of cysteine and taurine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-cysteate can be synthesized through the oxidation of L-cystine. One efficient method involves the use of chlorine in water or alcohols, which yields L-cysteate and its esters . The reaction is typically carried out at room temperature, and the esters are precipitated from the reaction mixture.
Industrial Production Methods: Industrial production of L-cysteate often involves the chemical hydrolysis of proteins, such as keratin from animal hair. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater . Biotechnological approaches, including fermentation and enzymatic biotransformation, are being explored as more sustainable alternatives .
Analyse Chemischer Reaktionen
Types of Reactions: L-cysteate undergoes various chemical reactions, including:
Oxidation: L-cysteate can be oxidized to produce sulfite and pyruvate.
Reduction: It can be reduced to form L-cysteine.
Substitution: L-cysteate can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to convert L-cysteate to L-cysteine.
Major Products:
Oxidation: Sulfite and pyruvate.
Reduction: L-cysteine.
Wissenschaftliche Forschungsanwendungen
L-cysteate has a wide range of applications in scientific research:
Wirkmechanismus
L-cysteate exerts its effects through various molecular targets and pathways:
Metabolism: It is involved in the metabolism of cysteine and taurine, serving as a precursor for the synthesis of these compounds.
Enzymatic Reactions: L-cysteate is metabolized by enzymes such as L-cysteate sulpho-lyase, which catalyzes the cleavage of L-cysteate to pyruvate, sulfite, and ammonium ions.
Cell Signaling: It plays a role in intracellular signaling and gene regulation.
Vergleich Mit ähnlichen Verbindungen
L-cysteate is unique among similar compounds due to its specific structure and functions. Similar compounds include:
L-cysteine: A thiol-containing amino acid involved in protein synthesis and antioxidant defense.
L-cystine: The oxidized dimer form of L-cysteine, involved in the formation of disulfide bonds in proteins.
Taurine: A sulfonic acid involved in bile salt formation and osmoregulation.
L-cysteate stands out due to its role in the synthesis of sulfolipids and its involvement in sulfur metabolism .
Eigenschaften
Molekularformel |
C3H6NO5S- |
---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
2-amino-3-sulfopropanoate |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/p-1 |
InChI-Schlüssel |
XVOYSCVBGLVSOL-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(=O)[O-])N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.